Epigenetic Multiple Ligand

Übersicht

Beschreibung

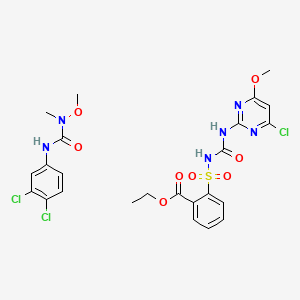

Epigenetic Multiple Ligands are compounds that can modulate multiple epigenetic targets simultaneously . They are designed to inhibit substrates processing by several chromatin-associated enzymes . These ligands are structurally related to some Histone Acetyltransferase (HAT) and/or Sirtuin (SIRT) modulators .

Synthesis Analysis

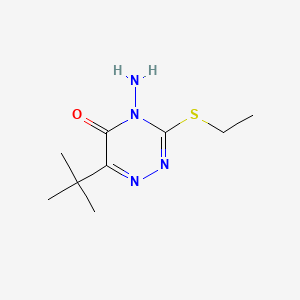

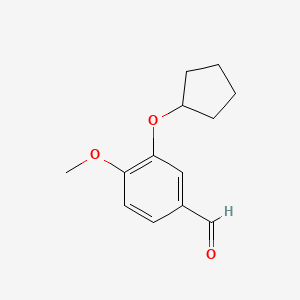

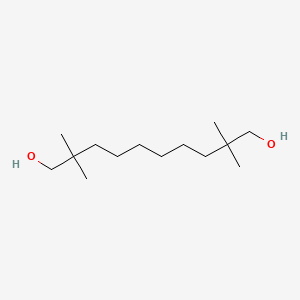

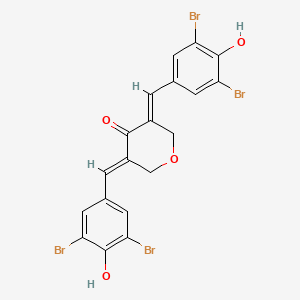

Epigenetic Multiple Ligands were prepared as simplified analogues of AMI-5 (eosin), a reported inhibitor of both protein arginine and histone lysine methyltransferases (PRMTs and HKMTs) . The compounds bear two ortho-bromo- and ortho, ortho-dibromophenol moieties linked through a saturated/unsaturated, linear/ (poly)cyclic spacer .Molecular Structure Analysis

The molecular structure of Epigenetic Multiple Ligand involves two ortho-bromo- and ortho, ortho-dibromophenol moieties linked through a saturated/unsaturated, linear/ (poly)cyclic spacer . The exact chemical formula is C19H12Br4O4 .Chemical Reactions Analysis

Epigenetic Multiple Ligands were tested against a panel of PRMTs (RmtA, PRMT1, and CARM1) and against human SET7 (a HKMT), using histone and nonhistone proteins as a substrate . They were also screened against HAT and SIRTs .Physical And Chemical Properties Analysis

The Epigenetic Multiple Ligand is a solid compound with a molecular weight of 623.91 . More detailed physical and chemical properties might not be readily available.Wissenschaftliche Forschungsanwendungen

Selective Inhibition of BET Bromodomains

A landmark study introduced a small molecule, JQ1, which binds competitively to bromodomains, specifically targeting the BET family member BRD4. This molecule demonstrates the concept of targeting protein-protein interactions of epigenetic "readers," offering a new avenue for the development of chemical probes across the bromodomain family. The application of JQ1 has shown specific antiproliferative effects in cell lines and patient-derived models of squamous carcinoma, establishing a precedent for the targeting of epigenetic readers in cancer therapy (Filippakopoulos et al., 2010).

Epigenetic Multiple Modulators

The exploration into ligands capable of modulating multiple epigenetic targets simultaneously is in its early stages. However, recent advances have shown promise with compounds that inhibit several epigenetic enzymes, displaying multiple biological activities. These ligands offer conceptual advantages by minimizing drug-drug interactions, reducing the development of drug resistance, exploiting synergies between targeted pathways, and potentially being used at lower therapeutically effective concentrations. The challenge remains in designing drugs that target multiple effectors with high selectivity and efficiency without extensive off-target effects (Álvarez et al., 2011).

Epigenetics in Cancer

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in cancer development and progression. The reversible nature of epigenetic aberrations has led to the emergence of epigenetic therapy as a promising field. FDA approval of epigenetic drugs for treating certain leukemias and lymphomas marks a significant milestone, illustrating the potential of epigenetic therapy in mainstream oncology (Rodríguez-Paredes & Esteller, 2011).

Prospects for Epigenetic Therapy

The development of "epi-drugs" that target epigenetic modifications has shown compelling outcomes in cancer therapy, either alone or in combination with chemotherapy or immunotherapy. These drugs not only augment anti-tumoral effects but also overcome drug resistance and activate the host immune response. The success of epi-drugs highlights the potential role of epigenetic modulation in therapeutic interventions, offering a new paradigm in cancer treatment (Lu et al., 2020).

Zukünftige Richtungen

Eigenschaften

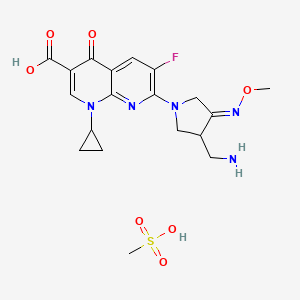

IUPAC Name |

(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDNMNJCJIIYJR-NJDSBKIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epigenetic Multiple Ligand | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.